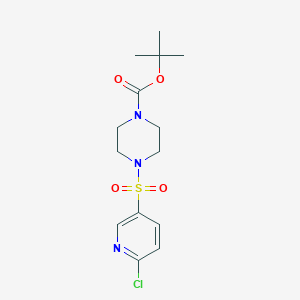
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate
概要
説明
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a piperazinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinesulfonyl chloride with tert-butyl 1-piperazinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-chloropyridin-3-ylsulfonyl)piperazine-1-carboxylate
- Herbicidal imidazole compounds
Uniqueness
Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H20ClN3O4S |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 |
InChIキー |
DZDKVQGQVYLFNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














